Methyl 5-bromo-4-tert-butyl-1H-pyrazole-3-carboxylate
CAS No.: 2103420-74-0
Cat. No.: VC6166273
Molecular Formula: C9H13BrN2O2
Molecular Weight: 261.119
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2103420-74-0 |
|---|---|
| Molecular Formula | C9H13BrN2O2 |
| Molecular Weight | 261.119 |
| IUPAC Name | methyl 5-bromo-4-tert-butyl-1H-pyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C9H13BrN2O2/c1-9(2,3)5-6(8(13)14-4)11-12-7(5)10/h1-4H3,(H,11,12) |
| Standard InChI Key | AUGVOXHGBVNUFN-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=C(NN=C1C(=O)OC)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure is defined by a pyrazole core—a five-membered aromatic ring containing two adjacent nitrogen atoms. Substitutions at the 3-, 4-, and 5-positions introduce distinct electronic and steric effects:
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5-Bromo substituent: A halogen atom that facilitates nucleophilic substitution reactions and enhances electrophilic aromatic substitution kinetics.
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4-tert-Butyl group: A bulky alkyl substituent that imposes steric hindrance, influencing regioselectivity in subsequent reactions.
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3-Methyl ester: A carboxylate derivative that can be hydrolyzed to carboxylic acids or transformed into amides for further functionalization.
The IUPAC name, methyl 5-bromo-4-tert-butyl-1H-pyrazole-3-carboxylate, reflects this substitution pattern. The SMILES notation (CC(C)(C)C1=C(NN=C1C(=O)OC)Br) and InChI key (AUGVOXHGBVNUFN-UHFFFAOYSA-N) provide unambiguous representations of its structure.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃BrN₂O₂ |
| Molecular Weight | 261.119 g/mol |
| CAS Number | 2103420-74-0 |
| SMILES | CC(C)(C)C1=C(NN=C1C(=O)OC)Br |
| Hazard Statements | H302 (Harmful if swallowed); H315 (Causes skin irritation) |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of methyl 5-bromo-4-tert-butyl-1H-pyrazole-3-carboxylate involves multi-step reactions, often starting from diethyl butynedioate or related precursors. A patented method for analogous pyrazole derivatives (e.g., 5-bromo-1-methyl-1H-pyrazol-3-amine) provides insights into scalable approaches :
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Condensation: Diethyl butynedioate reacts with methylhydrazine to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate.
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Bromination: Treatment with phosphorus tribromide (PBr₃) replaces the hydroxyl group with bromine, yielding 5-bromo-1-methyl-1H-pyrazole-3-carboxylate.
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Esterification/Hydrolysis: Subsequent steps may involve esterification or hydrolysis to introduce the tert-butyl group or modify the carboxylate moiety .
This route avoids toxic reagents like cyanogen bromide and n-butyl lithium, enhancing safety and scalability compared to older methods .
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring bromination occurs exclusively at the 5-position requires careful control of reaction conditions.
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Steric Effects: The tert-butyl group’s bulkiness may hinder reaction rates, necessitating elevated temperatures or catalytic assistance.
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Purification: Chromatographic separation is often required due to byproduct formation during esterification .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom at position 5 is highly reactive toward nucleophiles (e.g., amines, thiols), enabling the synthesis of derivatives:
This reactivity is exploited in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups .
Ester Hydrolysis and Derivatization
The methyl ester undergoes hydrolysis under basic conditions to form the corresponding carboxylic acid, which can then be converted to amides or acyl chlorides:
Such transformations expand the compound’s utility in drug design, where carboxylate groups enhance solubility and bioavailability .
Applications in Pharmaceutical and Material Science
Medicinal Chemistry
Pyrazole derivatives are prominent in drug discovery due to their pharmacokinetic versatility. Methyl 5-bromo-4-tert-butyl-1H-pyrazole-3-carboxylate serves as a precursor for:
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Enzyme Inhibitors: Analogous compounds inhibit calcium-dependent enzymes involved in inflammation and cancer progression .
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Anticancer Agents: Structural analogs demonstrate antiproliferative activity against breast (MDA-MB-231) and liver (HepG2) cancer cell lines .
Material Science
The tert-butyl group enhances thermal stability, making the compound suitable for:
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Coordination Polymers: As a ligand, it forms metal-organic frameworks (MOFs) with applications in gas storage and catalysis.
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Polymer Additives: Its steric bulk improves the mechanical properties of polyesters and polyamides.
Future Directions and Research Gaps
Unexplored Reactivity
Further studies are needed to explore:
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Photochemical Reactions: Potential for [2+2] cycloadditions under UV light.
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Bioconjugation: Attachment to biomolecules for targeted drug delivery.
Computational Modeling
Density functional theory (DFT) calculations could predict regioselectivity in electrophilic substitutions, reducing experimental trial-and-error .
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